1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde
Description
Properties
IUPAC Name |
1-methyl-4-phenylimidazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-7-10(12-11(13)8-14)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQFWZBGEVSOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501245080 | |
| Record name | 1-Methyl-4-phenyl-1H-imidazole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501245080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123511-51-3 | |
| Record name | 1-Methyl-4-phenyl-1H-imidazole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123511-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-phenyl-1H-imidazole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501245080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of 2-imidazolecarboxaldehyde with appropriate aromatic amines under acidic conditions . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1-Methyl-4-phenyl-1H-imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, primary alcohols, Schiff bases, and hydrazones.
Scientific Research Applications
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It appears you're asking for a detailed report on the applications of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde in scientific research, including data and case studies from diverse, verified sources. However, the search results provide limited direct information on the applications of this specific compound. Based on the available information, here's what can be gathered:
This compound
- CAS Number: 123511-51-3
- It can be used as a ligand in metal complexes .
- It is a chemical intermediate in the synthesis of tricyclic pyrazoles .
- Synthesis of this compound is described in the Journal of Medicinal Chemistry 2009, Vol. 21, p6535-6538 .
- This compound can be created into alkenes via wittig reaction .
Related Compounds
- 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde: This is a similar compound with a slightly different structure (CAS 94938-02-0) .
Potential Applications
- Phosphodiesterase (PDE) Inhibitors: Nitrogen-containing heterocyclic derivatives, including imidazoles, can be used as phosphodiesterase 10 (PDE10) inhibitors, useful for treating central nervous system (CNS) disorders like schizophrenia and cognitive deficits .
- Surfactants: Imidazolium-containing cationic surfactants have various applications, including use as soft templates for synthesizing mesoporous/microporous materials, drug and gene delivery agents, stabilizers for nanoparticles, antimicrobial and antifungal agents, viscosity modifiers, and corrosion inhibitors .
Mechanism of Action
The mechanism of action of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it can inhibit the activity of certain enzymes by forming a covalent bond with the active site or by binding to an allosteric site . The molecular pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
a. 1-Methyl-1H-imidazole-2-carbaldehyde (CAS 13750-81-7)
- Structure : Lacks the phenyl group at position 4 but retains the methyl group at position 1 and the aldehyde at position 2.
- Properties : Reduced steric hindrance compared to the target compound, leading to higher solubility in polar solvents. The absence of the phenyl group diminishes π-π stacking interactions, affecting crystallization behavior .
b. 1-Phenyl-1H-imidazole-2-carbaldehyde (CAS 6002-15-9)
- Structure : Phenyl group at position 1 instead of position 4.
- Properties: The altered substituent position disrupts the electronic distribution of the imidazole ring.
c. 5-Phenyl-1H-imidazole-2-carbaldehyde (CAS 56248-10-3)
Fused-Ring Analogues
a. 1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde (CAS 3012-80-4)
- Structure : Benzimidazole core fused with a benzene ring.
- Properties: Enhanced aromaticity increases stability but reduces solubility. The fused ring system alters electronic properties, making the aldehyde group less electrophilic compared to the non-fused target compound .
Steric and Functional Group Modifications
a. 1-Trityl-1H-imidazole-4-carbaldehyde (CAS 33016-47-6)
b. 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde (CAS 60367-52-4)
- Structure : Chlorine substituent at position 5 and phenyl at position 2.
- Properties: The electron-withdrawing chlorine increases the aldehyde’s electrophilicity but introduces toxicity concerns, as noted in safety data sheets .
Key Data Table: Structural and Property Comparison
Biological Activity
1-Methyl-4-phenyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by its imidazole ring, which features a methyl group at the first position, a phenyl group at the fourth position, and an aldehyde functional group at the second position. Its molecular formula is with a molecular weight of approximately 186.21 g/mol. The unique structural features contribute to its reactivity and biological activity, particularly through interactions with various biomolecules.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antitumor Activity
A study highlighted its superior antitumor properties compared to other imidazole derivatives. The compound was shown to inhibit tumor cell growth effectively in vitro and in vivo models, suggesting its potential as an anticancer agent.
2. Enzyme Inhibition
The compound has been reported to inhibit specific enzymes involved in metabolic pathways, which can lead to significant biochemical effects. For instance, it has demonstrated inhibitory effects on phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular signaling pathways .
3. Modulation of Cellular Signaling
this compound influences various cellular processes by modulating cell signaling pathways. This modulation can alter gene expression and cellular metabolism, making it a candidate for therapeutic applications in oncology .
The mechanisms underlying the biological activity of this compound involve several key interactions:
- Binding to Enzymes : The aldehyde group can form covalent bonds with amino acid residues in enzymes, leading to inhibition or activation of their activity.
- Influence on Gene Expression : By modulating signaling pathways, the compound can affect transcription factors that regulate gene expression related to cell growth and apoptosis.
Case Studies
Several case studies have explored the biological activity of this compound:
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Phenyl-1H-imidazole-4-carbaldehyde | Lacks methyl at first position | Different substitution pattern affects reactivity |
| 1-Methylimidazole | Lacks phenyl and aldehyde groups | Simpler structure with different properties |
| 4-Methyl-2-phenylimidazole | Similar but lacks aldehyde group | Variation in substitution impacts biological activity |
The specific substitution pattern of this compound imparts distinct chemical and biological properties not found in these similar compounds, enhancing its potential as a therapeutic agent.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde?
- Methodological Answer : The compound is typically synthesized via cyclization of intermediates such as N-(1-amino-3-oxoprop-1-en-2-yl)-4-chlorobenzamide under alkaline conditions. Key steps include:
- Catalyst Optimization : Using Raney nickel instead of palladium on carbon (Pd/C) avoids dehalogenation side reactions, improving yields to 88% .
- Solvent and Base Selection : Ethanol with NaOH (2 equiv) at 45°C promotes efficient cyclization, whereas weaker bases (e.g., Na₂CO₃) or water reduce yields .
- Data Table :
| Catalyst | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| Pd/C | Ethanol | None | 45°C | Low |
| Raney Ni | Ethanol | NaOH | 45°C | 88% |
| Raney Ni | Water | Na₂CO₃ | 25°C | 32% |
Q. What spectroscopic and analytical methods are used to characterize this compound?
- Methodological Answer :
- LC-MS : Monitors reaction progress and intermediate formation .
- NMR/IR : Confirms imidazole ring formation and aldehyde functionality. For example, IR peaks at ~1700 cm⁻¹ indicate C=O stretching .
- Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N content .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- PPE : Use gloves and eye protection due to potential skin/eye irritation (H315, H319) .
- Storage : Keep in a cool, dry place away from oxidizers. Follow SDS guidelines for disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize dehalogenation and side-product formation during synthesis?
- Methodological Answer :
- Catalyst Screening : Raney nickel is superior to Pd/C for preserving halogenated aryl groups. For example, replacing Pd/C with Raney Ni increased intermediate yield from <10% to 92% .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, but ethanol balances reactivity and cost .
- Kinetic Control : Shorter reaction times (4–6 hours) reduce decomposition risks .
Q. How do substituents on the imidazole ring influence hydrogen-bonding patterns in crystal structures?
- Methodological Answer :
- Graph Set Analysis : The aldehyde group participates in C–H⋯O and C–H⋯S interactions, forming discrete R₂²(8) motifs. Substituents like methyl or phenyl alter packing via steric effects .
- Mercury CSD : Visualize intermolecular interactions (e.g., C⋯O distances of 3.192 Å) and compare with similar derivatives .
Q. What computational tools are effective in predicting intermolecular interactions and docking properties?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina assess binding affinities to biological targets (e.g., enzymes), with imidazole derivatives showing potential in antimicrobial studies .
- SHELX Refinement : Resolves high-resolution crystallographic data, particularly for twinned crystals or high-symmetry space groups .
- Mercury Materials Module : Identifies packing similarities between structures, aiding in polymorph prediction .
Q. How can researchers resolve contradictions in reported synthetic yields or spectral data?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
